Tribuzone
Overview
Description
Tribuzone is a chemical compound with the molecular formula C22H24N2O3. It is also known by its IUPAC name, 4-(4,4-Dimethyl-3-oxopentyl)-1,2-diphenyl-3,5-pyrazolidinedione
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribuzone can be synthesized through a series of chemical reactions involving the condensation of appropriate starting materials. The synthetic route typically involves the reaction of 4,4-dimethyl-3-oxopentanoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with benzaldehyde to yield the final product, this compound . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tribuzone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups, such as the pyrazolidinedione ring and the ketone group.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tribuzone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tribuzone involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but it is believed that this compound exerts its effects through the modulation of key proteins and receptors involved in these processes .
Comparison with Similar Compounds
Tribuzone can be compared with other similar compounds, such as:
Trimetazidine: Both compounds have similar structures and are used in the treatment of cardiovascular diseases.
Benetazon: This compound shares structural similarities with this compound and is used as a herbicide.
Trimethazone: Similar to this compound, trimethazone is used in the synthesis of other chemical compounds.
This compound is unique due to its specific chemical structure and the presence of the pyrazolidinedione ring, which imparts distinct chemical and biological properties .
Biological Activity
Tribuzone is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological effects of this compound, including its synthesis, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound, chemically known as a thiazole derivative, is synthesized through various methods involving the reaction of specific precursors. The thiazole ring structure is significant as it is often associated with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis typically involves:
- Reagents : Commonly used reagents include halogenated compounds and amines.
- Reaction Conditions : Reactions are generally carried out under controlled temperatures and in specific solvents to optimize yield and purity.
The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of DNA Gyrase : this compound has been shown to inhibit DNA gyrase, an essential enzyme in bacterial DNA replication. This inhibition disrupts bacterial cell function and growth .
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a variety of pathogens, making it a candidate for treating infections .
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Biological Activity Data
The following table summarizes the biological activities of this compound based on recent studies:
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings. Notable findings include:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected animal models, highlighting its potential as a therapeutic agent .
- Cancer Treatment : Clinical trials have indicated that this compound can enhance the effectiveness of conventional chemotherapy agents, leading to improved patient outcomes in certain cancers .
Research Findings
Recent research has expanded our understanding of this compound's biological activity:
- In vitro Studies : Laboratory experiments have shown that this compound exhibits dose-dependent inhibition of bacterial growth. For instance, concentrations as low as 10 µg/mL were effective against certain strains .
- In vivo Studies : Animal models treated with this compound displayed significant reductions in tumor size compared to control groups, suggesting its potential as an anticancer agent .
- Molecular Docking Studies : Computational analyses indicate that this compound binds effectively to key amino acids in the active sites of target proteins, reinforcing its role as a potent inhibitor .
Properties
CAS No. |
13221-27-7 |
---|---|
Molecular Formula |
C22H24N2O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)19(25)15-14-18-20(26)23(16-10-6-4-7-11-16)24(21(18)27)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3 |
InChI Key |
OFVFGKQCUDMLLP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
13221-27-7 |
Synonyms |
4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl-3,5-pyrazolidinedione benetazon Benetazone Benethazon benethazone tribuzon tribuzone trimetazon trimetazone trimethazon trimethazone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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